Cerebrocrast

Übersicht

Beschreibung

Cerebrocrast, auch bekannt als IOS-1.1212, ist ein 1,4-Dihydropyridin-Derivat. Es weist eine hohe Affinität zur Membranlipid-Doppelschicht auf, wodurch es die Blut-Hirn-Schranke leicht durchdringen und sich in Plasma- und Organellmembranen einbauen kann, einschließlich derer von Mitochondrien . This compound ist bekannt für seine neuroprotektiven und kognitionsfördernden Eigenschaften .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen 1,4-Dihydropyridin-Derivate beteiligt sind. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in Forschungslaboren für wissenschaftliche Studien hergestellt wird .

Vorbereitungsmethoden

Cerebrocrast is synthesized through a series of chemical reactions involving 1,4-dihydropyridine derivatives. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced in research laboratories for scientific studies .

Analyse Chemischer Reaktionen

Cerebrocrast unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl spezifische Details zu Reagenzien und Bedingungen nicht allgemein verfügbar sind.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Cerebrocrast has been extensively studied for its neuroprotective properties, particularly in the context of oxidative stress and neurodegenerative diseases.

- Mechanism of Action : In vitro studies have demonstrated that this compound effectively reduces cell death induced by neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP^+) in cerebellar granule cells. It operates through a dose-dependent mechanism, with an effective concentration (EC50) of approximately 13 nM, significantly lower than that of traditional calcium antagonists like nimodipine (EC50 = 12.4 µM) .

- Reactive Oxygen Species : this compound has been shown to decrease the generation of reactive oxygen species and mitigate the loss of mitochondrial membrane potential, highlighting its role as a potential therapeutic agent for conditions like Parkinson's disease .

Mitochondrial Function

This compound's influence on mitochondrial bioenergetics has been a focal point in several studies:

- Oxidative Stress Mitigation : Research indicates that this compound can inhibit the inner membrane anion channel (IMAC) and prevent calcium-induced opening of the permeability transition pore (PTP) at concentrations below 25 mM. This inhibition is crucial for protecting mitochondria from oxidative damage .

- Mitochondrial Respiration : At higher concentrations (above 25 mM), this compound negatively impacts mitochondrial respiratory control ratios and uncoupled respiration rates but enhances state 4 respiration rates. It partially normalizes endogenous respiration rates and enhances ATP-induced contraction amplitudes in mitochondria .

Therapeutic Potential

The therapeutic implications of this compound extend beyond neuroprotection:

- Antidiabetic Properties : Studies suggest that this compound may also exhibit antidiabetic effects by inhibiting calcium channels, which could be beneficial for managing diabetes-related complications .

- Prevention of Mitochondrial Myopathies : this compound has shown promise in preventing azidothymidine (AZT)-induced mitochondrial myopathies, suggesting its utility in treating side effects associated with certain antiviral therapies .

Case Studies and Empirical Evidence

A collection of studies highlights the practical applications and effectiveness of this compound:

Wirkmechanismus

Cerebrocrast exerts its effects through several mechanisms:

Voltage-Gated Calcium Channel Blocker: It blocks voltage-gated calcium channels, which play a crucial role in neuronal signaling and cardiovascular functions.

Membrane Affinity: This compound has a high affinity for membrane lipid bilayers, allowing it to integrate into cell membranes and affect cellular processes.

Anti-Inflammatory Properties: The compound reduces inflammation by modulating the production of cytokines and other inflammatory mediators.

Hypoglycemic Effects: This compound enhances glucose uptake and insulin sensitivity, making it beneficial for managing diabetes.

Vergleich Mit ähnlichen Verbindungen

Cerebrocrast gehört zur Familie der 1,4-Dihydropyridine, zu der auch andere Verbindungen wie diese gehören:

Glutapyron: Bekannt für seine neuroprotektiven Eigenschaften und seine Fähigkeit, die Mitochondrienfunktion zu beeinflussen.

Tauropyrone: Zeigt eine duale Wirkung, indem es sowohl die Neuroinflammation als auch den Herzschutz beeinflusst.

This compound zeichnet sich durch seine einzigartige Kombination aus neuroprotektiven, entzündungshemmenden und hypoglykämischen Wirkungen aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung macht .

Biologische Aktivität

Cerebrocrast, a derivative of 1,4-dihydropyridine (1,4-DHP), has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential neuroprotective, immunomodulatory, and cardioprotective effects. This article reviews the biological activity of this compound by summarizing relevant research findings, including data tables and case studies.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of oxidative stress and neurodegenerative diseases. A study highlighted its ability to mitigate oxidative stress-induced damage in neuronal cells, suggesting that this compound may enhance mitochondrial bioenergetics and reduce oxidative stress levels.

Key Findings:

- Mitochondrial Protection : this compound demonstrated a protective effect against oxidative stress in isolated mitochondria, improving mitochondrial function and reducing reactive oxygen species (ROS) generation .

- In Vivo Studies : Research involving streptozotocin-induced diabetic rats showed that this compound administration improved lymphocyte blast transformation activity, indicating enhanced immune response and potential protective effects against diabetes-induced complications .

Immunomodulatory Activity

This compound exhibits significant immunomodulatory effects, influencing lymphocyte activity. Studies have shown that it can enhance lymphocyte suppressive activity, which may play a role in preventing autoimmune diseases.

Case Study:

- A study found that this compound increased the suppressive activity of lymphocytes in diabetic rats, potentially preventing the development of insulin-dependent diabetes mellitus (IDDM) and non-insulin-dependent diabetes mellitus (NIDDM) .

Cardioprotective Properties

The cardioprotective effects of this compound have also been documented, particularly in models of drug-induced cardiomyopathy. Research indicates that this compound can significantly inhibit inflammation and cardiac damage.

Data Table: Cardioprotective Efficacy of this compound

| Study | Model | Dosage (mg/kg) | Maximal Activity (%) Inhibition |

|---|---|---|---|

| AZT-induced cardiomyopathy in mice | 0.1 - 0.25 | 32 - 45% |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Calcium Channel Modulation : As a calcium channel blocker, this compound may help regulate intracellular calcium levels, which is crucial for maintaining cellular function and preventing apoptosis.

- Anti-inflammatory Effects : By modulating cytokine release and reducing inflammatory responses, this compound contributes to its protective effects in various tissues.

Eigenschaften

CAS-Nummer |

118790-71-9 |

|---|---|

Molekularformel |

C26H35F2NO7 |

Molekulargewicht |

511.6 g/mol |

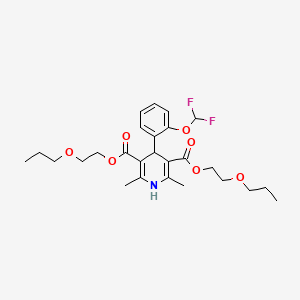

IUPAC-Name |

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3 |

InChI-Schlüssel |

ASCWBYZMMHUZMQ-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

Kanonische SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

118790-71-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine cerebrocrast IOS 11212 IOS-1.1212 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.